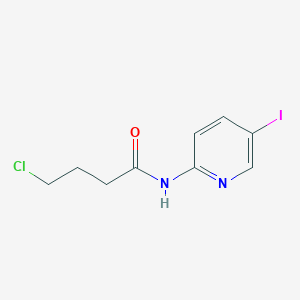
4-chloro-N-(5-iodopyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(5-iodopyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C9H10ClIN2O and its molecular weight is 324.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Extraction Abilities of Pyridinium Ionic Liquids
Research by Verdía et al. (2017) on the extraction abilities of pyridinium ionic liquids, which are synthesized by adding groups with different substituent effects, including chlorine, highlights the significance of functionalized ionic liquids in extracting N-compounds from fuels. Their study provides insights into the solvent properties of these ionic liquids, particularly emphasizing their role as extracting agents of pyridine from fuels. The findings suggest that the hydrogen bond donor character of the cation in these ionic liquids can be successfully tuned by adequate substitution, enhancing their partition coefficients and selectivity for extracting N-compounds from aliphatic mixtures (Verdía et al., 2017).
Synthesis and Inhibitory Potential of N-substituted Phenyl Butanamides
A study by Raza et al. (2019) on the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including reactions with 4-chlorobutanoyl chloride, reveals the potential of these compounds as inhibitors. Specifically, their research demonstrates the biological activity of these butanamides against Mushroom tyrosinase, with one compound exhibiting a high inhibitory potential. This suggests a promising avenue for the development of depigmentation drugs with minimal side effects, indicating the compound's relevance in medicinal chemistry (Raza et al., 2019).
Impact on Liquid-Liquid Miscibility Gap in API/Water Systems
Couvrat et al. (2016) investigated the impact of sodium chloride on the expansion of a liquid-liquid miscibility gap in the API/water system, specifically with Brivaracetam or (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide. Their study reveals that NaCl concentration directly affects the extent of the demixing domain, from sub-micronic demixing in pure water towards a macroscopic miscibility gap in hypertonic aqueous solutions. This research is crucial for the safe IV administration of drugs, providing valuable information for pharmaceutical applications (Couvrat et al., 2016).
Conformational Structure in Room Temperature Ionic Liquids
Fujimori et al. (2007) explored the conformational structure of the N-butyl-N-methyl-pyrrolidinium ion, a related compound, in its ionic liquid form. Their research, conducted through DFT calculations and Raman spectroscopy, sheds light on the equilibrium between different conformers of the ion in ionic liquids. This study contributes to our understanding of the physical chemistry of ionic liquids and their potential applications in various fields, including material science and electrochemistry (Fujimori et al., 2007).
Properties
IUPAC Name |
4-chloro-N-(5-iodopyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPISDJJUHBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
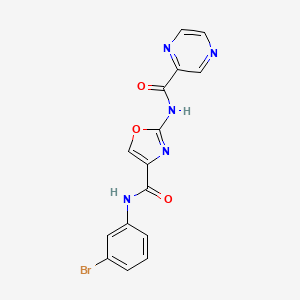
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
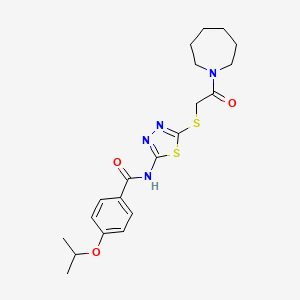
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
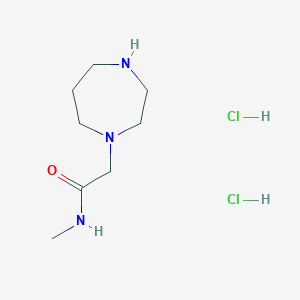

![2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile](/img/structure/B2858993.png)
![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2858994.png)

![N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2858999.png)
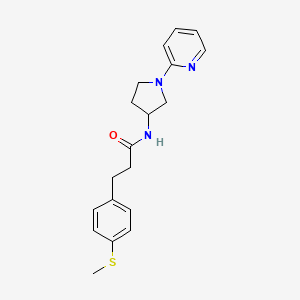
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)

